Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound . It contains a pentanoylamino group, a sulfanyl group, and an acetyl group attached to the thiadiazole ring. The entire moiety is further linked to a benzoate group via an amino linkage.
Molecular Structure Analysis
The molecular formula of this compound is C18H22N4O4S2. It contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom .Physical And Chemical Properties Analysis
The molecular weight of this compound is 422.52. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Scientific Research Applications
Synthesis and Characterization
The compound “ethyl 4-(2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate” was synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials. The reaction sequence involved the formation of 2-[(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethylidene]hydrazine derivatives, followed by their reaction with hydrazonoyl chloride derivatives. The resulting 1,3,4-thiadiazolyl derivatives were fully characterized using techniques such as 1H NMR, 13C NMR, IR, MS, and elemental analysis .
Antimicrobial Activity
The newly synthesized 1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity against three microorganisms: Escherichia coli (E. coli), Bacillus mycoides (B. mycoides), and Candida albicans (C. albicans). Notably, four compounds demonstrated superior antimicrobial efficacy compared to others. These findings highlight the potential of this compound class as antimicrobial agents .
a. Anthelmintic Properties: 1,3,4-Thiadiazoles have been investigated for their anthelmintic (anti-parasitic) properties. Further studies could explore the efficacy of our compound in combating parasitic infections.
b. Antiarthropodal Activity: Given the diverse biological effects of 1,3,4-thiadiazoles, it’s worth investigating whether our compound exhibits antiarthropodal activity, potentially aiding in the control of arthropod pests.
c. Fungicidal Potential: Candida albicans, a common fungal pathogen, was one of the microorganisms tested. This suggests that our compound might have fungicidal properties, which could be explored further.
d. Pharmaceutical Applications: 1,3,4-Thiadiazoles have been studied for their potential as drug candidates. Our compound’s unique structure warrants investigation into its pharmacological properties.
e. Industrial Uses: Beyond medicine, 1,3,4-thiadiazoles find applications in industry. Their reactivity makes them valuable intermediates for synthesizing other compounds.
f. Chemical Reactivity: The functional groups in 1,3,4-thiadiazoles allow for diverse chemical transformations. Researchers could explore their reactivity in various synthetic pathways.
Future Directions
Given the structural complexity of this compound, it could be interesting to study its synthesis, properties, and potential applications in more detail. Thiadiazole derivatives are known to exhibit a wide range of biological activities, so this compound could potentially have interesting biological properties .
properties
IUPAC Name |
ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-3-5-6-14(23)20-17-21-22-18(28-17)27-11-15(24)19-13-9-7-12(8-10-13)16(25)26-4-2/h7-10H,3-6,11H2,1-2H3,(H,19,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRZVWOQSQHUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
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